4-amino-5-iodo-5H-pyrimidin-2-one
Description
Properties
Molecular Formula |
C4H4IN3O |
|---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
4-amino-5-iodo-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
InChI Key |
SIYSBLIZJFHBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=C(C1I)N |
Origin of Product |
United States |
Preparation Methods
Iodination Using Iodic Acid (HIO₃)
A widely adopted method involves iodination of cytosine or uracil derivatives. For example, 5-iodocytosine (a closely related analog) is synthesized by reacting cytosine with iodine (I₂) and iodic acid (HIO₃) in acetic acid at 40–80°C. The reaction proceeds via electrophilic substitution, where HIO₃ acts as an oxidizing agent to generate iodonium ions (I⁺).
- Cytosine (10 g, 90 mmol), I₂ (34.3 g, 135 mmol), and HIO₃ (22.2 g, 126 mmol) are stirred in acetic acid (300 mL) at 40°C for 12 hours.
- The mixture is neutralized with NaOH, filtered, and washed to yield 5-iodocytosine (96% purity).
Key Data :
N-Iodosuccinimide (NIS)-Mediated Iodination
NIS offers a milder alternative for regioselective iodination. In one protocol, 5-iodocytosine is synthesized by reacting cytosine with NIS in tetrahydrofuran (THF) at reflux.
- Cytosine (5 g, 45 mmol) and NIS (10.1 g, 45 mmol) are refluxed in THF for 6 hours.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Chlorination-Amination Sequence
Chlorination with POCl₃
A two-step approach involves chlorination followed by amination. For example, 5-iodo-2-benzylthiopyrimidine is chlorinated with phosphorus oxychloride (POCl₃) to form 4-chloro-5-iodopyrimidine, which is subsequently aminated.
- Chlorination : 5-Iodo-2-benzylthiouracil (0.01 mol) is refluxed with POCl₃ (0.06 mol) for 1 hour. Excess POCl₃ is distilled, and the product is extracted with ether.
- Amination : The chlorinated intermediate is reacted with ammonium hydroxide or primary amines in methanol/pyridine to yield 4-amino-5-iodopyrimidin-2-one.
Key Data :
Microwave-Assisted Amination
Microwave irradiation enhances reaction efficiency. A patent describes amination of 4-chloro-5-iodopyrimidine with aqueous ammonia under microwave conditions (100°C, 20 minutes).
Key Data :
Alternative Synthetic Routes
Sonogashira Cross-Coupling
A convergent strategy employs Sonogashira coupling to introduce the iodine moiety. For instance, 5-ethynylcytosine is reacted with iodine monochloride (ICl) in dichloromethane.
- 5-Ethynylcytosine (1 mmol) and ICl (1.2 mmol) are stirred at 0°C for 2 hours.
- The product is purified via recrystallization (ethanol/water).
Key Data :
Enzymatic Halogenation
Emerging methods use halogenase enzymes for regioselective iodination. A recent study utilized a engineered flavin-dependent halogenase to iodinate 4-aminopyrimidin-2-one at position 5.
Key Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The amino and keto groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with suitable reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-substituted pyrimidin-2-ones.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Anti-Inflammatory Applications
Recent studies have shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. Specifically, 4-amino-5-iodo-5H-pyrimidin-2-one has been investigated for its ability to inhibit key inflammatory mediators.
Key Findings:
- The compound has demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
- Structure–activity relationship (SAR) analyses indicate that modifications to the pyrimidine ring can enhance anti-inflammatory efficacy while minimizing toxicity .
Table 1: Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound | IC50 (μmol) | Mechanism of Action |
|---|---|---|
| This compound | 0.04 | COX-2 inhibition |
| Celecoxib | 0.04 | COX-2 inhibition |
Antiviral Properties
The compound has also been explored for its antiviral activity, particularly against HIV. Pyrimidine derivatives have been identified as promising candidates for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Research Insights:
- In a study focusing on HIV resistance mutations, derivatives similar to this compound exhibited higher potency against various NNRTI-resistant strains compared to existing treatments .
- The structural analysis revealed that these compounds interact favorably with the NNRTI-binding pocket, suggesting potential for further optimization in drug design .
Antimicrobial Effects
In addition to anti-inflammatory and antiviral activities, this compound has shown promise as an antimicrobial agent.
Findings:
- Several studies have reported that pyrimidine derivatives can exhibit antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
- The presence of halogen substituents on the pyrimidine ring has been linked to enhanced antimicrobial activity, indicating a potential pathway for developing new antibiotics .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Halogenated pyrimidines | Candida albicans | Significant |
Case Studies and Future Directions
Several case studies highlight the practical applications of this compound in drug development:
- Development of Anti-HIV Agents : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit HIV replication in vitro, leading to promising results that warrant further clinical investigation.
- Anti-inflammatory Drug Formulation : Research into formulating this compound into topical anti-inflammatory agents has shown potential for treating conditions like arthritis and skin inflammation.
- Antimicrobial Screening Programs : Ongoing screening programs are evaluating the efficacy of this compound against multi-drug resistant bacterial strains, aiming to address the growing concern of antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-amino-5-iodo-5H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can facilitate the formation of halogen bonds, which can enhance binding affinity to target proteins. The amino and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 4-amino-5-iodo-5H-pyrimidin-2-one and related pyrimidine derivatives:
Physicochemical and Pharmacokinetic Insights
- Hydrogen Bonding: The amino group at C4 facilitates hydrogen bonding with biological targets, a feature shared with 1-amino-5-(4-methylbenzoyl) derivatives .
- Metabolic Stability : Iodine’s electronegativity may slow oxidative metabolism, improving half-life relative to methyl- or chloro-substituted pyrimidines .
Biological Activity
4-Amino-5-iodo-5H-pyrimidin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring with an amino group at the 4-position and an iodine atom at the 5-position. This unique structure contributes to its reactivity and biological interactions.
The mechanism of action for this compound is multifaceted, primarily involving:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including protein kinases, which are crucial in cell signaling pathways. By inhibiting these enzymes, it can modulate cellular processes such as proliferation and apoptosis.
- Halogen Bonding : The iodine atom facilitates the formation of halogen bonds, enhancing the compound's binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to inhibit tumor cell proliferation in various cancer models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study investigating the anticancer effects of this compound derivatives, researchers observed that specific modifications to the compound significantly enhanced its potency against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that certain derivatives increased apoptotic cell populations by over 30% compared to controls .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
